1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-12(7-8,11(14)15)9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPZEVVNQCJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a reaction using 3-chlorobenzene and an appropriate alkylating agent.
Carboxylation: using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₂H₁₃ClO₂
- Molecular Weight : 224.69 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid
- Appearance : Powder
This compound features a cyclobutane ring, a carboxylic acid group, and a chlorophenyl substituent, contributing to its reactivity and interaction with biological systems .
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural characteristics may allow it to act as an inhibitor for specific enzymes or receptors involved in disease processes.
- Histone Demethylase Inhibition : Research has indicated that compounds with similar structures can inhibit histone demethylases, which play a critical role in cancer progression. This suggests that this compound could be explored further for its anticancer properties .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules.
- Reactivity : The carboxylic acid group can participate in esterification and amidation reactions, while the cyclobutane ring can be used in cycloaddition reactions, expanding its utility in synthetic pathways .
Biological Studies
In biological research, this compound may be utilized to study the effects of cyclobutane derivatives on cellular processes. It can serve as a model compound to investigate interactions with biological targets.
- Pharmacodynamics : Understanding how this compound interacts with cellular mechanisms can provide insights into drug design and efficacy .
Case Study 1: Anticancer Activity
A study focusing on the inhibition of histone demethylases demonstrated that structurally similar compounds exhibited significant anticancer activity. The potential of this compound as an inhibitor was highlighted, warranting further investigation into its pharmacological properties.
Case Study 2: Synthetic Applications
In synthetic chemistry, researchers successfully used this compound as a precursor for various derivatives through nucleophilic substitution reactions. This demonstrates its versatility and importance in developing new chemical entities for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(3-Chlorophenyl)cyclobutanecarboxylic Acid (CAS: 151157-55-0)
- Structure : Lacks the 3-methyl group present in the parent compound.
- Properties : Molecular weight 210.66 g/mol (C₁₁H₁₁ClO₂). Reduced steric hindrance compared to the methylated variant may enhance solubility.
- Applications : Priced at €355/g, it is used in drug discovery, particularly in synthesizing bioactive intermediates .
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic Acid
- Structure : Replaces the 3-methyl group with a ketone (oxo) group.
- Safety data are unavailable, limiting current applications .
(1s,3s)-1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic Acid (CAS: 933469-83-1)
1-(3-Cyanophenyl)cyclobutane-1-carboxylic Acid (CAS: 1314744-75-6)
- Structure: Substitutes chlorine with a cyano group (-CN) on the phenyl ring.
- Molecular weight: 201.22 g/mol (C₁₂H₁₁NO₂) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends | LogP (Predicted) |
|---|---|---|---|---|---|
| 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid | C₁₂H₁₃ClO₂ | 224.69 | 3-methyl, 3-Cl-Ph | Low (non-polar groups) | ~2.8 |
| 1-(3-Chlorophenyl)cyclobutanecarboxylic acid | C₁₁H₁₁ClO₂ | 210.66 | 3-Cl-Ph | Moderate | ~2.5 |
| 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid | C₁₁H₉ClO₃ | 224.64 | 3-oxo, 3-Cl-Ph | Low (ketone) | ~1.9 |
| (1s,3s)-1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | C₁₁H₁₁ClO₃ | 228.66 | 4-Cl-Ph, 3-OH | High (polar groups) | ~1.2 |
Notes:
- The methyl group in the parent compound increases lipophilicity (higher LogP) compared to hydroxyl or oxo derivatives .
- Cyano-substituted analogues exhibit intermediate polarity, balancing solubility and membrane permeability .
Commercial Availability and Cost
Biological Activity
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure, featuring a chlorophenyl group and a carboxylic acid functional group, suggests possible interactions with biological targets, influencing various physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClO2. Its structural features include:
- A cyclobutane ring providing a unique three-dimensional conformation.
- A carboxylic acid group contributing to its acidity and potential for hydrogen bonding.
- A chlorophenyl substituent that may enhance lipophilicity and modulate biological interactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
- Receptor Binding : The chlorophenyl moiety may facilitate binding to specific receptors, influencing signaling pathways associated with various biological responses.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at certain concentrations.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anti-inflammatory Effects
In vitro studies have demonstrated the compound's potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in cultured macrophages.
Anticancer Properties
Emerging evidence suggests that the compound may have anticancer activity. In cell line assays, it has shown the ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of cyclobutane carboxylic acids, including this compound. Results indicated that modifications to the chlorophenyl group significantly influenced activity against Gram-positive bacteria.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation. Mice treated with the compound showed reduced swelling and lower levels of inflammatory markers compared to controls.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid, and how can purity be optimized?
Methodological Answer: A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or alkylation of pre-functionalized cyclobutane precursors. For example, Friedel-Crafts alkylation of 3-chlorophenyl derivatives with methyl-substituted cyclobutane intermediates (e.g., 3-methylcyclobutanecarbonyl chloride) can yield the target compound . Purification typically employs recrystallization (using ethanol/water mixtures) or gradient HPLC with C18 columns, as described for structurally similar cyclobutane carboxylic acids . Purity validation requires tandem techniques: NMR (to confirm substitution patterns) and LC-MS (to detect trace impurities below 0.1%) .
Q. How should researchers characterize the structural conformation of this compound?
Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry and spatial arrangements, especially for cyclobutane rings, which often exhibit puckered conformations. For example, crystallographic data for analogous compounds (e.g., 3-(methylamino)cyclobutane-1-carboxylate) reveal bond angles of ~88°–92° within the cyclobutane ring, influencing reactivity . If crystallography is unavailable, DFT calculations (e.g., B3LYP/6-31G* level) can predict optimized geometries and compare them with experimental IR/Raman spectra .
Advanced Research Questions
Q. What strategies address contradictory data in reaction yields when synthesizing derivatives of this compound?
Methodological Answer: Contradictions often arise from steric effects or competing reaction pathways. For example, methyl groups on cyclobutane may hinder nucleophilic attack, reducing yields in esterification reactions. Systematic optimization of catalysts (e.g., switching from H₂SO₄ to Amberlyst-15 resin) and temperature control (25°C vs. 40°C) can mitigate side reactions . Kinetic studies (monitored via in situ FTIR) help identify rate-limiting steps, such as intermediate enolization in carboxylate activation .
Q. How does the electron-withdrawing 3-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 3-chlorophenyl group enhances electrophilicity at the cyclobutane carbonyl carbon, facilitating nucleophilic acyl substitution. However, steric hindrance from the methyl group may reduce accessibility. Comparative studies using Hammett constants (σₚ for 3-Cl = +0.37) predict activation effects in SN2 reactions . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows lower yields (~40%) compared to non-methylated analogs (~65%), highlighting steric limitations .
Q. What computational methods are suitable for predicting the compound’s behavior under varying pH conditions?
Methodological Answer: pKa prediction tools (e.g., MarvinSketch) estimate the carboxylic acid group’s acidity (predicted pKa ~2.8–3.2), critical for solubility in biological assays. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) can further assess protonation states and aggregation tendencies . Validation via potentiometric titration (using 0.1 M NaOH) ensures alignment between predicted and experimental pKa values .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer: The 3-chlorophenyl moiety poses risks of skin/eye irritation (H313/H319) and potential respiratory harm (H333). Lab handling mandates PPE (nitrile gloves, fume hood use) and adherence to waste segregation protocols. Chlorinated byproducts require neutralization with 10% sodium bicarbonate before disposal, as outlined in CLP/GHS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
